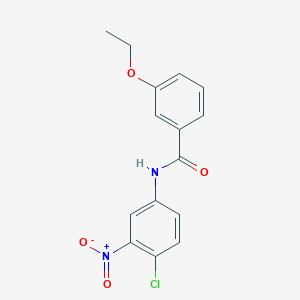![molecular formula C18H18N4O3 B5725874 N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)
N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as MMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMU belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of MMU is not fully understood. However, it has been reported to target multiple signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways. MMU has also been reported to induce apoptosis in cancer cells by activating caspase-3 and -9. Furthermore, MMU has been shown to inhibit the activity of bacterial enzymes, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Biochemical and Physiological Effects
MMU has been reported to exhibit various biochemical and physiological effects. In cancer cells, MMU induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation and survival. MMU has also been reported to inhibit the migration and invasion of cancer cells. In bacterial cells, MMU inhibits DNA replication and transcription, leading to bacterial growth inhibition. Furthermore, MMU has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMU in lab experiments is its potent anticancer and antimicrobial activity. MMU has been shown to exhibit activity against various cancer cell lines and bacterial strains, making it a potential therapeutic agent. Furthermore, MMU has been reported to exhibit anti-inflammatory activity, which could be useful in various inflammatory diseases. However, one of the limitations of using MMU in lab experiments is its low solubility in water, which could limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for MMU research. One of the potential applications of MMU is in the development of anticancer and antimicrobial agents. MMU derivatives with improved solubility and bioavailability could be developed to enhance their therapeutic efficacy. Furthermore, the mechanism of action of MMU could be further elucidated to understand its molecular targets and signaling pathways. MMU could also be studied for its potential applications in other diseases, such as inflammatory and autoimmune diseases. Overall, MMU has significant potential in scientific research and could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of MMU involves the reaction of 3-methoxyaniline with 4-methylbenzoyl chloride to form N-(3-methoxyphenyl)-4-methylbenzamide, which is then reacted with potassium cyanate to yield N-(3-methoxyphenyl)urea. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base to form MMU. The overall yield of MMU synthesis is reported to be around 60%.
Applications De Recherche Scientifique
MMU has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MMU induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. MMU has also been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, MMU has been studied for its anti-inflammatory activity, where it inhibits the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-6-8-13(9-7-12)17-21-16(25-22-17)11-19-18(23)20-14-4-3-5-15(10-14)24-2/h3-10H,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOJDJDTJRJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

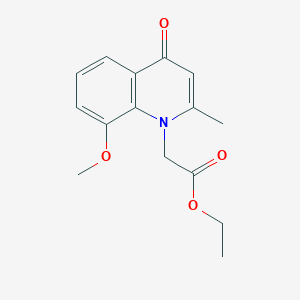
![1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)
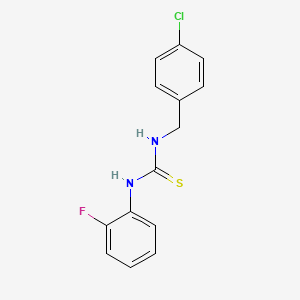
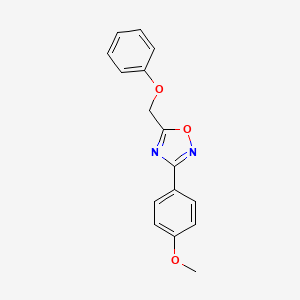
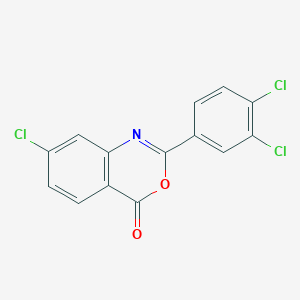
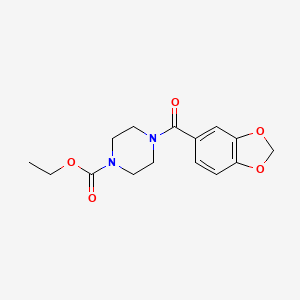
![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)
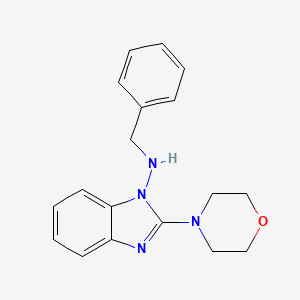
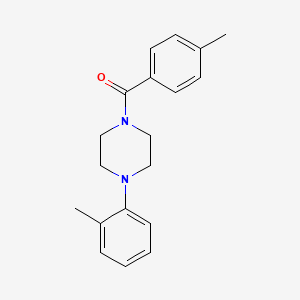
![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
